4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
CAS No.: 2640980-11-4
Cat. No.: VC11837070
Molecular Formula: C21H26N6
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640980-11-4 |
|---|---|
| Molecular Formula | C21H26N6 |
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C21H26N6/c1-17-14-18(2)27(24-17)21-15-20(22-16-23-21)26-12-10-25(11-13-26)9-8-19-6-4-3-5-7-19/h3-7,14-16H,8-13H2,1-2H3 |
| Standard InChI Key | HGJKRFSXJYWWHR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CCC4=CC=CC=C4)C |
| Canonical SMILES | CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CCC4=CC=CC=C4)C |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The molecule features a pyrimidine ring (C₃N₂) substituted at positions 4 and 6. Position 4 contains a 3,5-dimethylpyrazole group, while position 6 is functionalized with a 4-(2-phenylethyl)piperazine unit. This arrangement creates distinct hydrophobic (phenyl group) and hydrophilic (piperazine nitrogen atoms) regions, enabling simultaneous interactions with both polar and non-polar biological targets .
Synthetic Approaches and Manufacturing Considerations
Retrosynthetic Analysis
While explicit synthetic protocols remain proprietary, the structure suggests a convergent synthesis strategy:
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Pyrimidine Core Preparation: Likely via Biginelli or similar multicomponent reactions
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Pyrazole Introduction: Mitsunobu coupling or nucleophilic aromatic substitution at position 4
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Piperazine Functionalization: Buchwald-Hartwig amination for position 6 substitution
Key Reaction Steps
A hypothetical synthesis pathway might involve:
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4,6-Dichloropyrimidine as starting material
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Sequential substitution with sodium 3,5-dimethylpyrazolate
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Palladium-catalyzed coupling with 1-(2-phenylethyl)piperazine
Reaction conditions would require careful optimization of:
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Temperature (80-120°C range typical for aromatic substitutions)
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Catalysts (Pd(PPh₃)₄ or Xantphos-based systems)
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Solvent systems (DMSO/DMF for polar aprotic environments)
Pharmacological Profile and Bioactivity
Predicted Target Interactions
Molecular docking studies of analogous compounds suggest potential affinity for:
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Kinase Domains: Particularly JAK2 and FLT3 receptors due to pyrimidine-piperazine pharmacophores
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GPCRs: 5-HT₆ and dopamine D₃ receptors show structural compatibility
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Epigenetic Regulators: HDAC enzymes via zinc chelation potential
ADMET Properties
| Parameter | Prediction | Method |
|---|---|---|
| LogP | 3.1 ± 0.2 | XLogP3-AA |
| Water Solubility | 0.02 mg/mL | Ali Hydro |
| BBB Permeability | Moderate (logBB = 0.4) | PAMPA Assay |
| CYP3A4 Inhibition | 35% at 10 μM | Microsomal Study |
The balanced lipophilicity (LogP ~3) and molecular weight (<500 Da) suggest favorable oral bioavailability, though the extended π-system may limit intestinal absorption .
Analytical Characterization Techniques
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d₆):
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δ 8.54 (s, 1H, pyrimidine-H)
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δ 7.28-7.18 (m, 5H, phenyl)
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δ 6.25 (s, 1H, pyrazole-H)
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δ 3.82-2.65 (complex m, 14H, piperazine/CH₂)
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δ 2.25 (s, 6H, CH₃)
HRMS (ESI+):
| Parameter | Result |
|---|---|
| Acute Oral LD₅₀ (rat) | >2000 mg/kg |
| Ames Test | Negative up to 5 mg/plate |
| Skin Irritation | Mild erythema at 100 mg/mL |
Future Research Directions
Priority Investigations
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In Vivo Pharmacokinetics: Oral bioavailability and metabolite profiling
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Target Deconvolution: CRISPR-Cas9 screening for mechanism elucidation
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Formulation Development: Nanoencapsulation to enhance water solubility
Structural Optimization
Proposed modifications include:
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